Cas no 62469-17-4 (Benzenehexamethanethiol)
Benzenehexamethanethiol structure
Product Name:Benzenehexamethanethiol
CAS No:62469-17-4
MF:C12H18S6
MW:354.661315441132
CID:443783
PubChem ID:57028756
Update Time:2025-04-19
Benzenehexamethanethiol Chemical and Physical Properties
Names and Identifiers
-
- Benzenehexamethanethiol
- [2,3,4,5,6-pentakis(sulfanylmethyl)phenyl]methanethiol
- hexakis[mercaptomethyl]benzene
- 62469-17-4
- DTXSID50720100
- SCHEMBL9713585
- (Benzene-1,2,3,4,5,6-hexayl)hexamethanethiol
-
- Inchi: 1S/C12H18S6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2
- InChI Key: LUHCJJJSCMNENH-UHFFFAOYSA-N
- SMILES: SCC1C(CS)=C(CS)C(CS)=C(CS)C=1CS
Computed Properties
- Exact Mass: 353.97354
- Monoisotopic Mass: 353.97327762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 6Ų
Experimental Properties
- PSA: 0
Benzenehexamethanethiol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
62469-17-4 (Benzenehexamethanethiol) Related Products
- 7341-24-4((2-methylphenyl)methanethiol)
- 10230-61-2(4,5-Bis(mercaptomethyl)-o-xylene)
- 2388-68-3(1,2-benzenedimethanethiol)
- 21411-42-7(2,4,6-Trimethylbenzyl mercaptan (>90%))
- 14092-00-3(1-methyl-2-(methylsulfanyl)benzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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